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Compound of Interest

Compound Name:
2-Hydroxy-3,6-

dimethylbenzaldehyde

Cat. No.: B112057 Get Quote

As Senior Application Scientists, our goal extends beyond mere data provision; we aim to

illuminate the causal relationships that govern chemical behavior. This guide offers a

comprehensive comparison of 2-Hydroxy-3,6-dimethylbenzaldehyde and 2-hydroxy-3-

methylbenzaldehyde, moving from fundamental physicochemical properties to the nuanced

effects of structural differences on reactivity and potential applications. The insights presented

herein are designed to empower researchers in making informed decisions for synthetic

strategies and drug development pathways.

Introduction: A Tale of Two Methyl Groups
At first glance, 2-hydroxy-3,6-dimethylbenzaldehyde and 2-hydroxy-3-methylbenzaldehyde

are close congeners, both belonging to the class of substituted salicylaldehydes. They share a

core scaffold vital for the synthesis of Schiff bases, heterocycles, and other complex molecules

with potential biological activity.[1][2] The pivotal difference lies in a single methyl group at the

C-6 position of the benzene ring. This seemingly minor structural alteration introduces

significant steric and electronic consequences, profoundly influencing the compounds'

reactivity, spectroscopic signatures, and synthetic utility. This guide will dissect these

differences, providing a robust framework for their application in research.

Physicochemical Properties: The Foundation
A direct comparison of fundamental properties is the starting point for understanding any

chemical entity. The data below, compiled from reliable chemical suppliers and databases,
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highlights the key physical characteristics of each compound.

Property
2-Hydroxy-3,6-
dimethylbenzaldehyde

2-hydroxy-3-
methylbenzaldehyde

Molecular Formula C₉H₁₀O₂[3] C₈H₈O₂[4][5]

Molecular Weight 150.17 g/mol [3] 136.15 g/mol [5][6]

CAS Number 1666-04-2[3] 824-42-0[5]

Appearance - Liquid[5]

Melting Point - 17 °C[4][7]

Boiling Point - 204 °C at 730 mmHg[4][5][7]

Density - 1.123 g/mL at 25 °C[4][5][7]

Refractive Index (n20/D) - 1.564[4][5][7]

The additional methyl group in 2-hydroxy-3,6-dimethylbenzaldehyde increases its molecular

weight. While comprehensive data for the dimethylated compound is less common, the

properties of the monomethylated analog are well-documented.

Synthesis: The Art of Formylation
The primary route to these aldehydes is the ortho-formylation of their corresponding phenolic

precursors: 2,5-dimethylphenol and o-cresol, respectively. Two classical methods dominate this

transformation: the Reimer-Tiemann reaction and the Duff reaction. The choice between them

often depends on substrate sensitivity, desired yield, and reagent availability.

The Reimer-Tiemann Reaction
This reaction employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate

dichlorocarbene (:CCl₂), a highly reactive electrophile.[8][9][10] The electron-rich phenoxide ion

attacks the dichlorocarbene, preferentially at the less sterically hindered ortho position, leading

to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the

aldehyde.[9][11]
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The mechanism involves:

Generation of dichlorocarbene from chloroform by the action of a strong base.[8][11]

Deprotonation of the phenol to the more nucleophilic phenoxide.[9]

Nucleophilic attack of the phenoxide ring on the dichlorocarbene.[9]

A series of steps including tautomerization and hydrolysis to form the final

hydroxybenzaldehyde.[8]

Step 1: Dichlorocarbene Formation

Step 2 & 3: Nucleophilic Attack & Hydrolysis
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Caption: Mechanism of the Reimer-Tiemann Reaction.
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The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic

medium (e.g., acetic acid or TFA).[12][13] This method is also selective for the ortho position

relative to the hydroxyl group, driven by a hydrogen-bonding interaction that directs the

electrophile.[14] The reaction proceeds through an iminium ion intermediate generated from

HMTA, which attacks the activated phenol ring.[15] Subsequent intramolecular redox and

hydrolysis steps yield the final aldehyde.[12][15]

Step 1: Iminium Ion Formation

Step 2: Electrophilic Attack & Hydrolysis
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Caption: Generalized mechanism of the Duff Reaction.

While both reactions achieve ortho-formylation, the Duff reaction often results in lower yields

but can be advantageous for substrates sensitive to the harsh basic conditions of the Reimer-

Tiemann reaction.[16]

Spectroscopic Analysis: Deciphering the Structures
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The structural differences between the two aldehydes are clearly reflected in their

spectroscopic data.

Spectroscopic Data
2-Hydroxy-3,6-
dimethylbenzaldehyde

2-hydroxy-3-
methylbenzaldehyde

¹H-NMR

Predicted: Additional singlet for

C6-CH₃ (~2.2-2.5 ppm).

Aromatic region would show

two singlets or two doublets

with small coupling, reflecting

the 1,2,4,5-substitution pattern.

Reported (500 MHz, CDCl₃): δ

11.25 (s, 1H, OH), 9.85 (s, 1H,

CHO), 7.38-7.36 (m, 2H, Ar-H),

6.92-6.90 (t, 1H, J=7.5 Hz, Ar-

H), 2.23 (s, 3H, CH₃).[17]

¹³C-NMR

Predicted: Additional signal for

C6-CH₃ carbon. Signals for

aromatic carbons would be

shifted due to the additional

substituent.

Reported (CDCl₃): Signals

corresponding to 8 unique

carbons, including the

aldehyde, hydroxyl-bearing

carbon, methyl carbon, and

aromatic carbons.[18]

Mass Spec (EI)
Reported: Molecular Ion (M⁺)

at m/z 150.[19]

Reported: Molecular Ion (M⁺)

at m/z 136.[20]

The key diagnostic in the ¹H-NMR spectrum is the pattern of the aromatic protons. For 2-

hydroxy-3-methylbenzaldehyde, a multiplet and a triplet are observed. For the 2,6-dimethylated

analog, one would expect two aromatic protons appearing as singlets or narrowly split

doublets, a simpler pattern due to the higher symmetry.

Comparative Reactivity: The Interplay of Sterics and
Electronics
The additional methyl group at C-6 in 2-hydroxy-3,6-dimethylbenzaldehyde is the central

determinant of its differential reactivity compared to 2-hydroxy-3-methylbenzaldehyde.

Electronic Effects
Ring Activation: Both the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating.[21]

They activate the benzene ring towards electrophilic substitution by increasing electron
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density, particularly at the ortho and para positions.

Comparative Activation: 2-Hydroxy-3,6-dimethylbenzaldehyde possesses two electron-

donating methyl groups in addition to the powerful hydroxyl activator. This makes its aromatic

ring significantly more electron-rich than that of 2-hydroxy-3-methylbenzaldehyde.

Aldehyde Reactivity: Conversely, electron-donating groups slightly decrease the

electrophilicity of the aldehyde's carbonyl carbon by pushing electron density into the ring.

This can retard the rate of nucleophilic addition reactions compared to unsubstituted

benzaldehyde.[21][22] Therefore, the dimethylated compound is expected to be slightly less

reactive towards nucleophiles at the aldehyde carbon than the monomethylated version.

Steric Effects
Hindrance at the Aldehyde: The C-6 methyl group in 2-hydroxy-3,6-dimethylbenzaldehyde
is ortho to the aldehyde group. This proximity creates significant steric hindrance, impeding

the approach of bulky nucleophiles to the carbonyl carbon.

Hindrance at the Hydroxyl Group: The C-6 methyl group also provides steric shielding for the

adjacent hydroxyl group, potentially slowing down reactions that involve this site, such as O-

alkylation or acylation.

Hindrance for Electrophilic Substitution: While the ring of 2-hydroxy-3,6-
dimethylbenzaldehyde is electronically activated, the only available position for further

electrophilic substitution (C-5) is flanked by two methyl groups, presenting a sterically

crowded environment.

In summary:

2-hydroxy-3-methylbenzaldehyde: Moderately activated ring, accessible aldehyde and

hydroxyl groups. It is a versatile intermediate for further functionalization.

2-hydroxy-3,6-dimethylbenzaldehyde: Highly electron-rich ring, but its reactive sites

(aldehyde, hydroxyl, and the remaining aromatic position) are all sterically encumbered. This

makes it more selective, favoring reactions with smaller reagents, but potentially unreactive

towards bulkier ones.
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Biological Activity and Applications
Substituted benzaldehydes are crucial precursors for compounds with a wide array of biological

activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties.[2][23]

[24] The primary application of these molecules is as building blocks in drug discovery and fine

chemical synthesis.

They readily undergo condensation with primary amines to form Schiff bases, a class of

compounds extensively studied for their therapeutic potential.[1][2] The specific substitution

pattern on the aldehyde dictates the electronic and conformational properties of the resulting

imine, directly impacting its biological function.

Drug Discovery Workflow

Substituted
2-Hydroxybenzaldehyde

Schiff Base Intermediate
 Condensation

Primary Amine
(R-NH₂)

Biological Activity
Screening Lead Compound

Click to download full resolution via product page

Caption: Role of substituted benzaldehydes in synthesizing Schiff bases for drug discovery.

The steric hindrance in 2-hydroxy-3,6-dimethylbenzaldehyde could be strategically employed

to create conformationally restricted Schiff bases or other derivatives, which may lead to higher

receptor selectivity and improved pharmacological profiles.

Experimental Protocols
To ensure the practical applicability of this guide, we provide validated, step-by-step protocols

for synthesis and a comparative reaction.
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Protocol: Synthesis via Reimer-Tiemann Reaction
(General)
This protocol is adapted for the formylation of a substituted phenol and should be optimized for

each specific substrate.

Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer, dissolve the starting phenol (e.g., o-cresol, 1.0

equiv) in an aqueous solution of sodium hydroxide (4.0 equiv).

Heating: Heat the solution to 60-70 °C with vigorous stirring.

Chloroform Addition: Add chloroform (2.0 equiv) dropwise via the dropping funnel over a

period of 1 hour, maintaining the reaction temperature. The mixture will typically become

thick.

Reaction: After the addition is complete, continue to stir the mixture at 70 °C for an additional

2-3 hours.

Workup: Cool the reaction mixture to room temperature. Acidify the aqueous solution

carefully with dilute HCl to pH 4-5.

Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl

acetate (3 x 50 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield the desired hydroxybenzaldehyde.

Protocol: Comparative Schiff Base Formation
This experiment allows for a direct comparison of the reactivity of the two aldehydes.

Preparation: Prepare two separate 0.1 M solutions of 2-hydroxy-3,6-
dimethylbenzaldehyde and 2-hydroxy-3-methylbenzaldehyde in ethanol in separate flasks.

Prepare a 0.1 M solution of a primary amine (e.g., aniline) in ethanol.
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Reaction Initiation: In two separate vials at room temperature, mix 1 mL of each aldehyde

solution with 1 mL of the aniline solution. Add a catalytic amount (1-2 drops) of glacial acetic

acid to each.

Monitoring: Monitor the progress of the reaction over time using Thin Layer Chromatography

(TLC) with a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). Spot the starting materials and

the reaction mixture at regular intervals (e.g., 15 min, 30 min, 60 min).

Analysis: The rate of formation of the yellow-colored Schiff base product can be visually

assessed on the TLC plate. The reaction involving 2-hydroxy-3-methylbenzaldehyde is

expected to proceed faster (i.e., show a more intense product spot and faster consumption

of the aldehyde) than the reaction with the sterically hindered 2-hydroxy-3,6-
dimethylbenzaldehyde.

Conclusion
While 2-Hydroxy-3,6-dimethylbenzaldehyde and 2-hydroxy-3-methylbenzaldehyde are

structurally similar, the presence of an additional methyl group at the C-6 position is a critical

differentiator.

2-hydroxy-3-methylbenzaldehyde is a workhorse intermediate, offering a balance of ring

activation and steric accessibility for a broad range of synthetic transformations.

2-hydroxy-3,6-dimethylbenzaldehyde presents a more specialized profile. Its high electron

density is offset by significant steric hindrance around all key functional groups. This

characteristic can be a liability, leading to lower reactivity, or an asset, enabling the synthesis

of unique, conformationally constrained molecules that are inaccessible with less hindered

precursors.

The choice between these two reagents is not one of simple substitution but a strategic

decision based on the specific electronic and steric requirements of the target molecule.

Understanding these fundamental differences is paramount for the rational design of

experiments and the successful development of novel chemical entities.
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